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Compound of Interest

Compound Name: 4-Aminopiperidine

Cat. No.: B084694 Get Quote

The 4-aminopiperidine scaffold is a versatile pharmacophore that serves as a foundational

structure for a diverse range of therapeutic agents. Its amenability to chemical modification at

both the piperidine nitrogen and the 4-amino group has allowed for the development of potent

and selective modulators of various biological targets. This guide provides a comparative

analysis of the structure-activity relationships (SAR) of 4-aminopiperidine derivatives across

several key therapeutic areas, supported by experimental data and detailed methodologies.

Antifungal Agents Targeting Ergosterol
Biosynthesis
A series of 4-aminopiperidine derivatives have been investigated as novel antifungal agents

that target the ergosterol biosynthesis pathway, a critical component of the fungal cell

membrane.[1][2][3][4]
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Compound
R1 (Piperidine N-
substituent)

R2 (4-Amino N-
substituent)

Antifungal Activity
(MIC) against C.
albicans (µg/mL)

2b Benzyl n-Dodecyl 0.5 - 4

3b Phenethyl n-Dodecyl 1 - 4

4b
(4-

chlorophenyl)methyl
n-Dodecyl 2 - 8

5b
(4-

methoxyphenyl)methyl
n-Dodecyl 4 - 16

Data synthesized from a study on novel antifungal agents.[2][3]

Key SAR Insights:

Piperidine N-substituent (R1): A benzyl or phenethyl group at this position is beneficial for

potent antifungal activity.[1][2]

4-Amino N-substituent (R2): A long alkyl chain, particularly an n-dodecyl group, at the 4-

amino position is crucial for high efficacy. Shorter or branched alkyl chains lead to a

decrease in activity.[1][2]

Mechanism of Action: These compounds are proposed to inhibit sterol C14-reductase and

sterol C8-isomerase in the fungal ergosterol biosynthesis pathway.[1][2]

Antifungal Susceptibility Testing (Microbroth Dilution):[2][3]

Fungal isolates (e.g., Candida spp., Aspergillus spp.) are cultured on appropriate agar

plates.

A suspension of fungal cells is prepared and adjusted to a standardized concentration.

The 4-aminopiperidine derivatives are serially diluted in a 96-well microtiter plate containing

RPMI 1640 medium.

The fungal suspension is added to each well.
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The plates are incubated at 35°C for 24-48 hours.

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of

the compound that visibly inhibits fungal growth.

N-type Calcium Channel Blockers for Pain
Management
4-Aminopiperidine derivatives have been designed as blockers of N-type (Cav2.2) calcium

channels, which are implicated in the transmission of pain signals.[5][6]

Compound
R1 (Piperidine N-
substituent)

R2 (4-Amino N-
substituent)

N-type Calcium
Channel Inhibition
(IC50, µM)

C101
4,4-bis(4-

fluorophenyl)butyl
Diethyl 2.2

3
4,4-bis(4-

fluorophenyl)butyl
-

Potent analgesic

activity

18 - -
Potent analgesic

activity

Data from studies on N-type calcium channel blockers.[5][6]

Key SAR Insights:

The presence of a 4,4-bis(4-fluorophenyl)butyl moiety on the piperidine nitrogen is a key

structural feature for potent N-type calcium channel antagonism.[6]

Modifications at the 4-amino group with various alkyl and acyl moieties have been explored

to optimize activity and selectivity.[6]

In Vitro N-type Calcium Channel Inhibition Assay:[5]

Xenopus oocytes are injected with cRNA encoding the subunits of the human N-type calcium

channel.
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After 2-5 days of incubation, voltage-clamp recordings are performed using a two-electrode

voltage-clamp setup.

The oocytes are perfused with a control solution, and the baseline N-type calcium current is

recorded.

The 4-aminopiperidine derivatives are then perfused at various concentrations, and the

inhibition of the calcium current is measured.

The IC50 value is calculated from the concentration-response curve.

HCV Assembly Inhibitors
A high-throughput screening campaign identified 4-aminopiperidine derivatives as inhibitors of

Hepatitis C Virus (HCV) assembly.[1]

Compound
R (Various
substituents)

HCV Replication
Inhibition (EC50,
µM)

Cytotoxicity (CC50,
µM)

1 - 2.57 >20

2 - 2.09 >20

Data from a study on HCV assembly inhibitors.[1]

Key SAR Insights:

The initial hits demonstrated good potency in inhibiting HCV proliferation in a cell culture

assay.[1]

Further optimization of the scaffold led to derivatives with improved potency, reduced toxicity,

and better pharmacokinetic properties.[1]

The mechanism of action was determined to be the inhibition of the assembly and release of

infectious HCV particles.[1]

HCV Cell Culture (HCVcc) Assay:[1]
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Huh7.5.1 cells are seeded in 96-well plates.

The cells are infected with a luciferase reporter HCV (HCV-Luc).

The 4-aminopiperidine derivatives are added to the wells at various concentrations.

After 72 hours of incubation, the cells are lysed, and luciferase activity is measured as an

indicator of HCV replication.

Cell viability is assessed in parallel using a cytotoxicity assay (e.g., ATPlite).

EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic

concentration) values are determined.

SMO/ERK Dual Inhibitors for Cancer Therapy
Certain 4-aminopiperidine derivatives have been developed as dual inhibitors of the

Smoothened (SMO) receptor in the Hedgehog signaling pathway and the ERK pathway, both of

which are implicated in cancer.[7][8]

Key SAR Insights:

A specific derivative, compound I-13, was identified as a potent dual inhibitor of both SMO

and ERK.[7]

This dual inhibition demonstrated synergistic suppression of cancer cells that overexpress

both pathways.[7][8]

The 4-aminopiperidine core acts as a scaffold to link the pharmacophores responsible for

SMO and ERK inhibition.

Cell-Based SMO and ERK Inhibition Assays:

SMO Inhibition: A common method involves using cell lines with a constitutively active

Hedgehog pathway (e.g., due to PTCH1 mutation) and measuring the expression of a

downstream reporter gene like Gli-luciferase. Inhibition of luciferase activity indicates SMO

antagonism.
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ERK Inhibition: Western blotting can be used to assess the phosphorylation status of ERK

(p-ERK) in cancer cell lines stimulated with a growth factor (e.g., EGF). A reduction in p-ERK

levels in the presence of the inhibitor indicates ERK pathway inhibition.

Visualizations

General Synthesis of 4-Aminopiperidine Derivatives
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Caption: General synthetic scheme for 4-aminopiperidine derivatives.
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Simplified Hedgehog Signaling Pathway Inhibition
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Caption: Inhibition of the Hedgehog pathway by a 4-aminopiperidine SMO antagonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8812549/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8812549/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8658910/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8658910/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8658910/
https://pubmed.ncbi.nlm.nih.gov/34885791/
https://pubmed.ncbi.nlm.nih.gov/34885791/
https://pubmed.ncbi.nlm.nih.gov/34885791/
https://www.researchgate.net/publication/356673973_Synthesis_Biological_Evaluation_and_Structure-Activity_Relationships_of_4-Aminopiperidines_as_Novel_Antifungal_Agents_Targeting_Ergosterol_Biosynthesis
https://pubmed.ncbi.nlm.nih.gov/18468596/
https://pubmed.ncbi.nlm.nih.gov/18468596/
https://pubmed.ncbi.nlm.nih.gov/15537361/
https://pubmed.ncbi.nlm.nih.gov/15537361/
https://pubmed.ncbi.nlm.nih.gov/15537361/
https://pubmed.ncbi.nlm.nih.gov/36270113/
https://pubmed.ncbi.nlm.nih.gov/36270113/
https://www.researchgate.net/publication/364269671_Design_synthesis_and_biological_evaluation_of_novel_4-aminopiperidine_derivatives_as_SMOERK_dual_inhibitors
https://www.benchchem.com/product/b084694#structure-activity-relationship-sar-of-4-aminopiperidine-derivatives
https://www.benchchem.com/product/b084694#structure-activity-relationship-sar-of-4-aminopiperidine-derivatives
https://www.benchchem.com/product/b084694#structure-activity-relationship-sar-of-4-aminopiperidine-derivatives
https://www.benchchem.com/product/b084694#structure-activity-relationship-sar-of-4-aminopiperidine-derivatives
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b084694?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

